molecular formula C12H16BrNO4S B13153947 (1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol

(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol

Cat. No.: B13153947
M. Wt: 350.23 g/mol
InChI Key: PTQGAUOCNNTCEL-GFCCVEGCSA-N
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Description

(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol is a complex organic compound that features a bromine atom, a morpholine ring, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl ethan-1-ol derivative, followed by the introduction of the morpholine-4-sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a simpler phenyl ethan-1-ol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays.

Medicine

In medicine, (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol has potential applications as a therapeutic agent. Its structural features may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine-4-sulfonyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

    (1S)-2-Chloro-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol, a compound with the molecular formula C12H16BrNO4S and a molecular weight of 350.23 g/mol, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC12H16BrNO4S
Molecular Weight350.23 g/mol
AppearancePowder
Boiling Point486.3 °C
Density1.578 g/cm³
Flash Point247.9 °C

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research on related compounds has demonstrated their effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, showcasing their potential as effective antimicrobial agents .

Analgesic and Anti-inflammatory Effects

The analgesic activity of compounds similar to this compound has been evaluated using pharmacological tests such as the writhing test and hot plate test. These studies revealed that certain derivatives exhibited notable analgesic effects without significant acute toxicity, suggesting a favorable safety profile for further development .

The mechanisms underlying the biological activities of this compound remain an area of active investigation. Preliminary findings suggest that these compounds may act as inhibitors of key enzymes involved in microbial resistance and pain pathways. For example, some derivatives demonstrated inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM .

Case Studies

Several case studies have highlighted the biological potential of this compound:

  • Antimicrobial Efficacy : In vitro studies conducted on various bacterial strains showed that the compound significantly inhibited biofilm formation, indicating its potential as a treatment for biofilm-associated infections .
  • Analgesic Properties : In a controlled study involving animal models, compounds derived from this compound were assessed for pain relief efficacy in inflammatory conditions, demonstrating substantial analgesic effects comparable to established analgesics .
  • Toxicity Assessment : Toxicological evaluations indicated that the compound exhibits low toxicity levels, with no observed adverse effects in acute toxicity tests on mice at high doses (2000 mg/kg), supporting its safety for further pharmacological exploration .

Properties

Molecular Formula

C12H16BrNO4S

Molecular Weight

350.23 g/mol

IUPAC Name

(1S)-2-bromo-1-(4-morpholin-4-ylsulfonylphenyl)ethanol

InChI

InChI=1S/C12H16BrNO4S/c13-9-12(15)10-1-3-11(4-2-10)19(16,17)14-5-7-18-8-6-14/h1-4,12,15H,5-9H2/t12-/m1/s1

InChI Key

PTQGAUOCNNTCEL-GFCCVEGCSA-N

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CBr)O

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(CBr)O

Origin of Product

United States

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